N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a cyclohexyl group, a 4-methylbenzyl group, and a phenylsulfonyl group attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine with an appropriate amine to form the glycinamide backbone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexyl halide.
Attachment of the 4-Methylbenzyl Group: This step involves the alkylation of the glycinamide backbone with 4-methylbenzyl chloride under basic conditions.
Addition of the Phenylsulfonyl Group: The final step involves the sulfonylation of the glycinamide backbone using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of N2-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycinamide derivatives.
Scientific Research Applications
N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biology: Study of its effects on cellular processes and potential use as a biochemical tool.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)alaninamide
- N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)valinamide
Uniqueness
N~2~-cyclohexyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-18-12-14-19(15-13-18)16-23-22(25)17-24(20-8-4-2-5-9-20)28(26,27)21-10-6-3-7-11-21/h3,6-7,10-15,20H,2,4-5,8-9,16-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSGYKLKCJEJAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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